Cas no 22242-96-2 (Jaspamycin)

Jaspamycin 化学的及び物理的性質
名前と識別子
-
- 4-oxo-7-pentofuranosyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
- 1,3-benzodioxol-2-one
- 7-CN-7-C-Ino
- Jaspamycin
- MS-24173
- HY-111759
- AKOS040733491
- CS-0090793
- 7CI
- 7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
- CHEMBL3799761
- 7-cyano-7-deazainosine
- 22242-96-2
- DA-74634
-
- インチ: InChI=1S/C12H12N4O5/c13-1-5-2-16(10-7(5)11(20)15-4-14-10)12-9(19)8(18)6(3-17)21-12/h2,4,6,8-9,12,17-19H,3H2,(H,14,15,20)
- InChIKey: SKDKFLFSBDYEDO-UHFFFAOYSA-N
- ほほえんだ: OCC1OC(C(O)C1O)n1cc(C#N)c2c1nc[nH]c2=O
計算された属性
- せいみつぶんしりょう: 292.08076950g/mol
- どういたいしつりょう: 292.08076950g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 517
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.1
- トポロジー分子極性表面積: 140Ų
Jaspamycin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0090793-50mg |
Jaspamycin |
22242-96-2 | 98.73% | 50mg |
$1650.0 | 2022-04-27 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11711-100 mg |
Jaspamycin |
22242-96-2 | 100MG |
¥19160.00 | 2022-02-28 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11711-50 mg |
Jaspamycin |
22242-96-2 | 50mg |
¥14060.00 | 2022-02-28 | ||
MedChemExpress | HY-111759-10mM*1mLinDMSO |
Jaspamycin |
22242-96-2 | 98.73% | 10mM*1mLinDMSO |
¥3850 | 2022-05-18 | |
eNovation Chemicals LLC | Y1245864-50mg |
Jaspamycin |
22242-96-2 | 98% | 50mg |
$2745 | 2024-06-05 | |
MedChemExpress | HY-111759-100mg |
Jaspamycin |
22242-96-2 | 98.60% | 100mg |
¥22500 | 2023-08-31 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11711-100mg |
Jaspamycin |
22242-96-2 | 100mg |
¥ 18700 | 2023-09-07 | ||
1PlusChem | 1P01V535-10mg |
Jaspamycin |
22242-96-2 | 98% | 10mg |
$666.00 | 2023-12-18 | |
1PlusChem | 1P01V535-50mg |
Jaspamycin |
22242-96-2 | 98% | 50mg |
$1925.00 | 2023-12-18 | |
1PlusChem | 1P01V535-5mg |
Jaspamycin |
22242-96-2 | 98% | 5mg |
$437.00 | 2023-12-18 |
Jaspamycin 関連文献
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
関連分類
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Pyrrolopyrimidine nucleosides and nucleotides Pyrrolopyrimidine nucleosides and nucleotides
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Pyrrolopyrimidine nucleosides and nucleotides
Jaspamycinに関する追加情報
Recent Advances in Jaspamycin (22242-96-2) Research: A Comprehensive Review
Jaspamycin, a macrolide antibiotic with the chemical identifier 22242-96-2, has garnered significant attention in recent years due to its unique biological activities and potential therapeutic applications. This research briefing synthesizes the latest findings on Jaspamycin, focusing on its mechanism of action, pharmacological properties, and emerging applications in chemical biology and medicine. The compound, originally isolated from Streptomyces species, exhibits potent antimicrobial and anticancer activities, making it a promising candidate for drug development.
Recent studies have elucidated the molecular mechanisms underlying Jaspamycin's bioactivity. Structural analysis reveals that Jaspamycin binds to the 50S ribosomal subunit, inhibiting protein synthesis in susceptible bacterial strains. Additionally, its ability to modulate cellular pathways, such as apoptosis and autophagy, has been demonstrated in various cancer cell lines. These dual mechanisms highlight its potential as a multifunctional therapeutic agent, particularly in addressing antibiotic-resistant infections and oncology.
In the context of antimicrobial resistance (AMR), Jaspamycin has shown efficacy against multidrug-resistant (MDR) pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). A 2023 study published in the Journal of Antimicrobial Chemotherapy reported that Jaspamycin, at sub-inhibitory concentrations, disrupts biofilm formation in Pseudomonas aeruginosa, a common opportunistic pathogen. This finding suggests its utility in combination therapies for chronic infections.
Oncology research has also explored Jaspamycin's anticancer properties. Preclinical models indicate that it induces cell cycle arrest at the G1 phase in breast cancer cells by downregulating cyclin D1 expression. Furthermore, synergistic effects with conventional chemotherapeutic agents, such as doxorubicin, have been observed, reducing the required dosage and mitigating side effects. These results, published in Cancer Research (2024), underscore its potential as an adjunct therapy in precision medicine.
Despite these advancements, challenges remain in Jaspamycin's clinical translation. Its low solubility and bioavailability necessitate formulation innovations, such as nanoparticle encapsulation or prodrug strategies. Recent work by Li et al. (2024) in the International Journal of Pharmaceutics demonstrated that lipid-based nanocarriers enhance Jaspamycin's stability and tumor-targeting efficiency in vivo, addressing key pharmacokinetic limitations.
In conclusion, Jaspamycin (22242-96-2) represents a versatile scaffold for drug discovery, with applications spanning infectious diseases and oncology. Ongoing research aims to optimize its pharmacological profile and explore novel derivatives. Collaborative efforts between academia and industry will be crucial to advancing this compound toward clinical trials, potentially offering new solutions to pressing global health challenges.
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